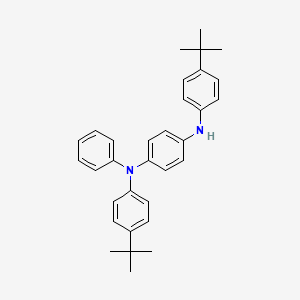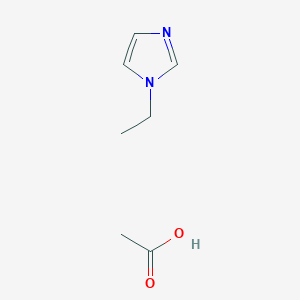![molecular formula C28H36N4+2 B12527822 Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)- CAS No. 807314-60-9](/img/structure/B12527822.png)
Pyridinium, 1,1'-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-]: is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by the presence of pyridinium and piperidinyl groups connected through a phenylenebis(methylene) linkage. It is often used in various scientific research fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] typically involves the reaction of 1,4-bis(bromomethyl)benzene with pyridine and piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium groups to pyridine, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in the formation of pyridine derivatives .
Scientific Research Applications
Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism by which Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] exerts its effects involves interactions with specific molecular targets. The pyridinium groups can interact with nucleic acids and proteins, potentially disrupting their normal functions. The piperidinyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems .
Comparison with Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: This compound shares a similar structure but lacks the piperidinyl groups, which may affect its chemical and biological properties.
N,N’-4-Xylylenebis(pyridinium): Another related compound with a similar core structure but different substituents, leading to variations in reactivity and applications.
Uniqueness: Pyridinium, 1,1’-[1,4-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is unique due to the presence of both pyridinium and piperidinyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research fields .
Properties
CAS No. |
807314-60-9 |
|---|---|
Molecular Formula |
C28H36N4+2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-piperidin-1-yl-1-[[4-[(4-piperidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C28H36N4/c1-3-15-31(16-4-1)27-11-19-29(20-12-27)23-25-7-9-26(10-8-25)24-30-21-13-28(14-22-30)32-17-5-2-6-18-32/h7-14,19-22H,1-6,15-18,23-24H2/q+2 |
InChI Key |
SVAAENNVLVWYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=[N+](C=C2)CC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)



![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)






![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)
